2,2-Dimethoxy-1-phenylethanone
Description
Contextualization within Organic Synthesis and Materials Science
While specific applications for 2,2-Dimethoxy-1-phenylethanone (CAS 6956-56-5) are not extensively documented beyond its role as a key intermediate in the synthesis of various organic compounds lookchem.com, the closely related compound 2,2-Dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is a prominent example of the utility of this class of molecules. DMPA is widely used as a photoinitiator in materials science. wikipedia.orgontosight.ai Photoinitiators are compounds that, upon exposure to light, generate reactive species such as free radicals. wikipedia.orgmedchemexpress.com These radicals then initiate polymerization reactions, a process fundamental to the curing of coatings, inks, and adhesives. ontosight.aisfdchem.com
The applications of DMPA as a photoinitiator are extensive, including its use in the production of UV-curable coatings for materials like wood, metal, and plastic, as well as in printing and packaging inks. ontosight.ai It also finds use in the fabrication of biomedical devices and 3D printing materials. medchemexpress.com The compound's effectiveness stems from its ability to absorb UV light and efficiently produce radicals that drive polymerization. wikipedia.orgmedchemexpress.com
For this compound itself, its documented role is primarily as a precursor in the synthesis of other chemical entities. lookchem.comchemsrc.com There is also mention of its potential antibacterial properties, though this appears to be a less explored area of research. lookchem.com
Nomenclature and Structural Identity
The precise identification of a chemical compound is crucial for scientific communication. This involves a systematic name based on its structure, as well as any common or trivial names.
The subject of this article, This compound , is identified by the CAS number 6956-56-5 . chemicalbook.com Its systematic IUPAC name is this compound.
It is critically important to distinguish this compound from the more widely known 2,2-Dimethoxy-2-phenylacetophenone , which has the CAS number 24650-42-8 . wikipedia.orgwatson-int.com The latter is also known by several synonyms, including Benzil (B1666583) Dimethyl Ketal and the common abbreviation DMPA. nist.govchemspider.com Its preferred IUPAC name is 2,2-Dimethoxy-1,2-diphenylethanone . wikipedia.org The key structural difference is that DMPA contains a second phenyl group attached to the same carbon as the two methoxy (B1213986) groups, whereas this compound does not.
| Attribute | This compound | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) |
|---|---|---|
| Systematic IUPAC Name | This compound | 2,2-Dimethoxy-1,2-diphenylethanone wikipedia.org |
| CAS Number | 6956-56-5 chemicalbook.com | 24650-42-8 wikipedia.org |
| Common Names/Synonyms | ethanone (B97240), 2,2-dimethoxy-1-phenyl- chemsrc.com | DMPA, Benzil Dimethyl Ketal, Irgacure 651 nist.govnih.gov |
| Molecular Formula | C10H12O3 | C16H16O3 wikipedia.org |
Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. kose-cosmetology.or.jp For this compound (C10H12O3), several structural isomers exist. Phenylethanone, also known as acetophenone (B1666503), serves as the parent structure for a wide range of analogues. gauthmath.com
| Isomer Name | Structural Difference from this compound |
|---|---|
| 3,4-Dimethoxyphenylacetone | The methoxy groups and the acetyl group are attached to the phenyl ring at different positions. |
| Ethyl 4-methoxybenzoate | An ester functional group is present instead of a ketone and two ether groups. |
| 2-Hydroxy-4-methoxy-3-methylacetophenone | Contains a hydroxyl group and the methoxy and methyl groups are positioned differently on the phenyl ring. |
Analogues within the phenylethanone class include compounds like phenylethanal, which is a structural isomer of phenylethanone itself. gauthmath.com The position and nature of substituents on the phenyl ring and the ethanone backbone give rise to a vast array of compounds with diverse properties.
Research Trajectory and Significance of α,α-Dimethoxyketones
The class of compounds known as α,α-dimethoxyketones, or α-ketoacetals, are valuable intermediates in organic synthesis. researchgate.net Their significance stems from their ability to serve as precursors to a variety of other functional groups and molecular scaffolds.
Research has shown that α,α-dimethoxyketones can be used in the synthesis of heterocyclic compounds like 1,2,3-triazoles and 2(5H)-furanones. kose-cosmetology.or.jpmdpi.com For instance, they can replace less stable α,α-dihaloketones in certain synthetic pathways, avoiding the formation of undesired byproducts. mdpi.comunical.it The TiCl4-mediated condensation of ketones with α,α-dimethoxyketones is a notable method for producing trialkylsubstituted 2(5H)-furanones in a one-pot reaction. kose-cosmetology.or.jpresearchgate.net These furanone structures are present in many natural products with interesting biological activities.
Furthermore, the development of efficient methods for the synthesis of α-ketoacetals themselves is an active area of research, highlighting their importance as versatile building blocks for creating more complex molecules. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxy-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBMZFHIYRDKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289873 | |
| Record name | 2,2-dimethoxy-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6956-56-5 | |
| Record name | NSC65053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethoxy-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Dimethoxy 1 Phenylethanone and Its Analogues
Synthesis via Precursor Modification
These synthetic routes rely on the chemical transformation of advanced intermediates that already possess a significant portion of the target molecule's structure.
Derivatization of Benzil-Type Precursors
A highly effective and industrially significant method for synthesizing 2,2-dimethoxy-1-phenylethanone (also known as Benzil (B1666583) dimethyl ketal) involves the derivatization of benzil (1,2-diphenylethan-1,2-dione). google.comresearchgate.net This process achieves the selective methylation of one of the ketone groups to form the desired dimethyl acetal (B89532).
The reaction is typically carried out by treating benzil with dimethyl sulfate (B86663) and an alkali metal methylate, such as sodium methylate, in a nonpolar organic solvent like xylene or cyclohexane. google.com The efficiency and yield of this reaction are significantly enhanced by the use of a phase-transfer catalyst. google.com
Table 2: Catalytic Synthesis of this compound from Benzil google.com
| Solvent | Catalyst System | Yield | Purity |
|---|---|---|---|
| Xylene | Polyethylene (B3416737) Glycol (PEG-400) | - | - |
| Xylene | Polyethylene Glycol (PEG-1000) & Diglyme | 88.2% | 99.9% |
| Cyclohexane | Polyethylene Glycol (PEG-400) & Triglyme | - | - |
| Methylcyclohexane | Crown Ether (12-crown-4) & Diglyme | 93.2% | 99.9% |
This method is advantageous as it leads to a high-purity product in excellent yield. The workup typically involves washing the reaction mixture with water and removing the solvent by distillation. google.com
Approaches from Substituted Acetophenones
Substituted acetophenones are versatile starting materials for generating a wide array of analogues. These approaches involve various reactions that modify the molecule at different positions.
One common strategy is the synthesis of chalcone (B49325) analogues through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, often catalyzed by sodium hydroxide (B78521) or piperidine. nih.gov Furthermore, acetophenones can be used to build more complex heterocyclic structures. For instance, 3,4-dimethoxyacetophenone can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, which is a key intermediate in the synthesis of 3,5-disubstituted pyrazoles. acs.org
Another derivatization strategy involves introducing a triazole ring. This can be accomplished through a multi-step process starting with the propargylation of a hydroxy-substituted acetophenone, followed by a copper(I)-catalyzed azide-alkyne cycloaddition ("click" reaction) to introduce the triazole moiety linked to various substituents. mdpi.com
Catalytic Systems in Synthesis
The choice of catalyst is crucial for the efficient synthesis of this compound and its analogues. Different reaction types employ distinct catalytic systems to achieve high yields and selectivity.
For the conversion of benzil to this compound, phase-transfer catalysts are essential. These include polyethylene glycols (PEGs) of varying molecular weights, diglyme, triglyme, and crown ethers. google.com These catalysts facilitate the reaction between the organic-soluble benzil and the ionic sodium methylate.
In direct acetalization reactions, particularly the conversion of aryl methyl ketones to α-ketoacetals, a combination of selenium dioxide with an acid catalyst like p-toluenesulfonic acid (PTSA) is effective. nih.govresearchgate.net Other systems for acetalization and ketalization include cobaloxime complexes, which have shown high efficiency under solvent-free conditions, mdpi.com and various traditional protic or Lewis acids. nih.govresearchgate.net
For the synthesis of analogues via condensation reactions, bases are commonly used as catalysts. Sodium hydroxide is a classic catalyst for the Claisen-Schmidt condensation to form chalcones, nih.gov while trifluoromethanesulfonic clay has been used to catalyze the self-condensation of acetophenone to yield β-methylchalcone and 1,3,5-triphenylbenzene. scielo.org.mx
Table 3: Catalysts in the Synthesis of this compound and Analogues
| Reaction Type | Catalyst(s) | Function | Reference |
|---|---|---|---|
| Benzil Derivatization | Polyethylene Glycol, Crown Ethers | Phase-Transfer Catalyst | google.com |
| Direct Acetalization | Selenium Dioxide, PTSA | Oxidation & Acid Catalyst | nih.govresearchgate.net |
| General Acetalization | Cobaloxime | Lewis Acid | mdpi.com |
| Condensation | Sodium Hydroxide, Piperidine | Base Catalyst | nih.gov |
| Condensation | Trifluoromethanesulfonic Clay | Solid Acid Catalyst | scielo.org.mx |
Phase-Transfer Catalysis in Dimethoxyacetal Formation
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in separate, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can proceed. This methodology is particularly advantageous for generating acetals, including dimethoxyacetals.
In the context of dimethoxyacetal formation, PTC can be employed to transfer a methoxide (B1231860) source into an organic phase containing the ketone precursor. For instance, the synthesis of a related compound, 2,2-dimethoxy-2-phenylacetophenone (B1663997), is achieved by reacting benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent like xylene or cyclohexane. google.com The reaction's efficiency is significantly enhanced by catalysts such as polyethylene glycol (PEG), crown ethers, or their mixtures. google.com These catalysts form complexes with the alkali metal cation of the methylate, increasing its solubility and reactivity in the organic phase.
A specific example involves the use of 12-crown-4 (B1663920) as a catalyst in the reaction of benzil with dimethyl sulfate and sodium methylate in methylcyclohexane, which yields the desired product with high purity and a yield of 93.2%. google.com The general principle involves the PTC, like a crown ether, encapsulating the sodium ion (Na⁺), making the associated methoxide ion (CH₃O⁻) a more "naked" and highly reactive nucleophile in the organic solvent for the subsequent methylation and acetal formation steps.
While a direct, detailed PTC procedure for this compound from a precursor like 2-chloro-1-phenylethanone is not extensively documented in the provided literature, the principles observed in analogous syntheses are directly applicable. The reaction would involve the nucleophilic substitution of the chloride by methoxide, facilitated by a phase-transfer catalyst to shuttle the methoxide from an aqueous or solid phase into the organic phase containing the halo-ketone. The choice of catalyst, such as hexadecyltrimethylammonium bromide, has been shown to be effective in other PTC-mediated reactions like N-detosylation. karger.com
| Precursor | Target Product | Catalyst System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Benzil | 2,2-Dimethoxy-2-phenylacetophenone | 12-crown-4 / Diglyme | Methylcyclohexane | 93.2% | google.com |
| Benzil | 2,2-Dimethoxy-2-phenylacetophenone | Polyethylene glycol (PEG-400) | Xylene | Not specified | google.com |
| Cinnamaldehyde | Cinnamaldehyde dimethyl acetal | Amberlyst A26 (OH form) | Methanol (B129727) | 81% | karger.com |
Role of Lewis Acids and Other Catalysts in Related Syntheses
Lewis acids and other catalysts play a crucial role in the synthesis of acetals and their precursors. They function by activating either the carbonyl group or the alcohol, facilitating the nucleophilic attack that leads to acetal formation.
A notable method for forming α,α-dimethoxyacetophenones involves the reaction of chalcone epoxides with iodine in methanol. organic-chemistry.org This process proceeds through a C-C bond cleavage and subsequent acetalization of the resulting formyl group. The reaction is believed to occur via the opening of the epoxide ring by methanol, followed by cleavage of the carbon-carbon bond to create an α-ketoaldehyde, which is then acetalized to the final product. organic-chemistry.org
Various Lewis acids are effective promoters for related transformations. For example, the condensation of 1,4-dimethoxybenzene (B90301) with paraformaldehyde is catalyzed by Boron trifluoride etherate (BF₃·OEt₂), a common Lewis acid. nih.gov In glycosylation reactions, which share mechanistic similarities with acetalization, Lanthanum triflate (La(OTf)₃) has been used as a promoter for the activation of thioglycosides. organic-chemistry.org Furthermore, Lewis acids can catalyze cascade reactions, such as the rearrangement of methyleneaziridines with carboxylic acids to form α-amidoketones. rsc.org
The synthesis of functionalized benzofuran, an analogue, has been achieved through an ionic liquid-catalyzed assembly of aryl glyoxal (B1671930) hydrate, sesamol, and indole, showcasing the utility of non-traditional catalytic systems. nih.gov Gold catalysts have also been employed in three-component reactions involving aryl glyoxals to produce substituted furans. nih.gov
| Reaction Type | Catalyst | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Acetalization via C-C cleavage | Iodine | Chalcone epoxides, Methanol | α,α-Dimethoxyacetophenones | organic-chemistry.org |
| Condensation | BF₃·OEt₂ | 1,4-Dimethoxybenzene, Paraformaldehyde | para-Bridged pillar wikipedia.orgarenes | nih.gov |
| Three-component reaction | Gold catalyst | Aryl glyoxal, Amine, Terminal alkyne | Substituted furans | nih.gov |
| Friedel–Crafts Reaction | InBr₃ | Heteroarenes, α-Amido sulfones | Triaryl methanes | researchgate.net |
| Acetalization | p-Toluenesulfonic acid | Glycerol, Benzaldehyde | Glycerol acetals | mdpi.com |
Stereoselective and Enantiospecific Synthesis Methodologies
Stereoselective synthesis, which controls the spatial orientation of atoms, is critical for producing specific isomers of complex molecules, particularly those with biological relevance. Methodologies for the stereoselective synthesis of analogues of this compound often rely on chiral auxiliaries, chiral catalysts, or multi-step sequences that build chirality into the molecule.
An improved and highly stereoselective route for the synthesis of (Z)-2-oxyenamides, which are structural analogues, has been developed. chemrxiv.org This modular approach begins with aminoacetaldehyde dimethyl acetal, a readily available building block, and produces the desired products in just three steps. Mechanistic and theoretical studies have provided a clear rationale for the high stereoselectivity observed in these syntheses. chemrxiv.org
Another powerful strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, an enantioselective synthesis of bicyclo[3.2.0]heptanes has been achieved through an organophotoredox-catalyzed [2+2] photocycloaddition. mdpi.com In this method, chiral oxazolidinones are bound to the bis-enone substrates, enabling the isolation of enantioenriched products. This demonstrates the potential of combining chiral auxiliaries with organophotoredox catalysis to achieve high levels of stereocontrol. mdpi.com
Furthermore, the stereoselective synthesis of complex libraries of compounds, such as pinane-based 2-amino-1,3-diols, has been accomplished. beilstein-journals.org These syntheses often involve key steps like stereoselective aminohydroxylation, with the final stereochemistry confirmed by advanced spectroscopic techniques. Such libraries of chiral compounds are invaluable for drug discovery and development. beilstein-journals.org
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts and coupling patterns of its hydrogen atoms. In a typical ¹H NMR spectrum of 2,2-Dimethoxy-1-phenylethanone, distinct signals corresponding to the different types of protons are observed.
The aromatic protons on the phenyl ring typically appear as a multiplet in the range of δ 7.3-8.1 ppm. The six protons of the two methoxy (B1213986) groups (–OCH₃) characteristically present as a sharp singlet at approximately δ 3.3 ppm. rsc.org The integration of these signals confirms the ratio of aromatic to methoxy protons.
¹H NMR Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.3-8.1 | m | 5H | Aromatic protons (C₆H₅) |
| 3.3 | s | 6H | Methoxy protons (2 x -OCH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon (C=O) of the ketone group is typically observed as a singlet at a downfield chemical shift, often around δ 190-200 ppm. The aromatic carbons of the phenyl ring produce a series of signals in the δ 125-140 ppm region. The carbon atom of the methoxy groups appears at approximately δ 50 ppm, while the quaternary carbon atom bonded to the two methoxy groups and the phenyl ring is also identifiable.
¹³C NMR Data for this compound:
| Chemical Shift (δ) ppm | Assignment |
| ~197 | Carbonyl carbon (C=O) |
| ~135 | Aromatic carbon (ipso-C) |
| ~133 | Aromatic carbon (para-C) |
| ~130 | Aromatic carbons (ortho-C) |
| ~128 | Aromatic carbons (meta-C) |
| ~105 | Quaternary carbon (C(OCH₃)₂) |
| ~50 | Methoxy carbons (-OCH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. savemyexams.com In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.
Electron impact (EI) ionization often leads to fragmentation of the molecule. Common fragmentation pathways for this compound include the cleavage of the bond between the carbonyl group and the dimethoxy-substituted carbon, leading to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105, which is often a prominent peak. nih.govresearchgate.net Another significant fragment is the dimethoxyphenylmethyl cation ((CH₃O)₂C-C₆H₅⁺) with an m/z of 151. nih.gov The presence of these characteristic fragments helps to confirm the structure of the molecule.
Key Fragments in the Mass Spectrum of this compound:
| m/z | Fragment Ion |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 151 | [(CH₃O)₂C-C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edusavemyexams.com The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups.
A strong, sharp absorption band is typically observed in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group of the ketone. The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the methoxy groups usually appear as strong bands in the 1050-1250 cm⁻¹ range. libretexts.org
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~2950, ~2840 | C-H stretch | Aliphatic (methoxy) |
| ~1690 | C=O stretch | Ketone |
| ~1600, ~1450 | C=C stretch | Aromatic |
| ~1100 | C-O stretch | Ether (methoxy) |
Advanced Spectroscopic Techniques for Mechanistic Interrogation
Advanced spectroscopic techniques are employed to study the dynamic behavior of this compound, particularly its photochemical reactions. Techniques like transient absorption spectroscopy and time-resolved EPR spectroscopy are crucial for investigating the short-lived intermediates formed upon UV irradiation. researchgate.net
Transient absorption spectroscopy, also known as flash photolysis, uses a pump-probe approach to monitor the formation and decay of excited states and radical intermediates on timescales ranging from femtoseconds to seconds. edinst.com Upon UV excitation, this compound undergoes a Norrish Type I cleavage, generating a benzoyl radical and a dimethoxybenzyl radical. researchgate.netresearchgate.net Transient absorption spectroscopy allows for the direct observation of the absorption spectra of these radical species, providing insights into their electronic structure and reaction kinetics. nih.gov This information is vital for understanding the mechanism of photoinitiation in polymerization processes where this compound is used.
Electron Paramagnetic Resonance (EPR) and Time-Resolved EPR (TREPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method specifically designed to detect and study species with unpaired electrons, such as free radicals. wikipedia.orgbruker.com The technique is analogous to Nuclear Magnetic Resonance (NMR) but focuses on electron spins instead of nuclear spins. wikipedia.org For studying the transient radicals generated during photochemical reactions, the time-resolved variant, TREPR, is particularly powerful. chemrxiv.orgfrontiersin.org TREPR allows for the direct observation and tracking of short-lived radical intermediates with high time resolution, often down to a few nanoseconds. frontiersin.org
In the study of this compound (DMPA), laser flash photolysis is used to initiate the cleavage of the molecule, generating radical intermediates. researchgate.net The subsequent behavior of these radicals is then monitored by EPR spectroscopy. The primary photochemical event for DMPA is the Norrish Type I cleavage, which results in the formation of a geminate radical pair.
Research employing TREPR has successfully identified the primary radical intermediates formed upon photolysis of this compound. researchgate.net The dynamic behavior of these transient free radicals, generated by laser pulse photolysis (e.g., at λ=351 nm) in solution, has been studied in detail. researchgate.net The two primary spin-polarized radicals observed are the benzoyl radical and the 7,7-dimethoxybenzyl radical. researchgate.net
A significant phenomenon observed in these studies is Chemically Induced Dynamic Electron Polarization (CIDEP). researchgate.net CIDEP results in a non-Boltzmann population of the electron spin states, leading to enhanced absorption or emission in the EPR spectrum. This effect provides valuable information about the radical formation mechanism, particularly the radical pair mechanism (RPM). core.ac.uk The analysis of TREPR spectra allows for the determination of key parameters such as spin relaxation times (T1 and T2) and reaction rate constants for the radical intermediates. researchgate.net
| Radical Intermediate | Chemical Structure | Formation Pathway | Spectroscopic Observation |
|---|---|---|---|
| Benzoyl Radical | C₆H₅C=O• | Norrish Type I α-cleavage of the parent molecule upon photoexcitation. | Detected as spin-polarized transient species in TREPR spectra following laser flash photolysis. |
| 7,7-Dimethoxybenzyl Radical | C₆H₅C(OCH₃)₂• |
Chemically Induced Dynamic Nuclear Polarization (CIDNP) Studies
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is an NMR technique used to investigate chemical reactions involving radical intermediates. wikipedia.orgnih.gov It manifests as enhanced absorption or emission signals in the NMR spectrum of reaction products, resulting from a non-equilibrium nuclear spin state distribution created during the radical reaction. wikipedia.org The effect is explained by the radical pair mechanism, where the evolution of the radical pair between singlet and triplet states is influenced by hyperfine interactions, leading to a sorting of nuclear spins into the recombination and escape products. wikipedia.orgarxiv.org
CIDNP studies have been instrumental in confirming the radical pathways in the photochemistry of this compound. rsc.org By analyzing the polarized NMR signals of the reaction products, researchers can deduce the nature of the precursor radical pairs and the mechanisms of their formation and subsequent reactions. The technique provides detailed insights into geminate recombination processes versus the formation of escape products. acs.org
The investigation of this compound's photochemistry by CIDNP complements EPR findings by focusing on the diamagnetic products formed from the radical intermediates. rsc.org This allows for a more complete picture of the reaction, connecting the transient radical species to the final stable products. The analysis helps to elucidate the influence of factors like thermal and photochemical fragmentation of the initial radicals on the final product distribution. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Processes Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to monitor the progress of photochemical reactions by measuring the change in absorbance of a sample over time. researchgate.net For a photoinitiator like this compound, UV-Vis spectroscopy is used to track its consumption and the formation of photoproducts that absorb in the UV-Vis range. researchgate.net
Studies have shown that the photochemistry of this compound is complex, with the initially formed α,α-dimethoxybenzyl radical being susceptible to further thermal and photochemical fragmentation. rsc.org This complexity can lead to a light-intensity dependence of the product distribution and spectra. rsc.org UV-Vis spectroscopy is crucial for observing these processes. For instance, monitoring the spectral changes during irradiation reveals that the consumption of the initiator is accompanied by the formation of new light-absorbing species. researchgate.net This "photodarkening" can affect the penetration of light through a sample, which is a critical factor in applications like photopolymerization in thick sections. researchgate.net
| Observation | Spectroscopic Evidence | Implication |
|---|---|---|
| Consumption of Initiator | Decrease in the intensity of the characteristic absorption bands of this compound. | Indicates the rate of photocleavage and initiation of the radical reaction. |
| Formation of Photoproducts | Appearance of new absorption bands or an overall increase in absorbance in certain wavelength regions. | Monitors the generation of stable end-products from the radical intermediates. |
| Screening Effect | Increased absorbance during irradiation due to photoproducts absorbing at the excitation wavelength. | Reduces the light intensity reaching deeper layers of the sample, potentially affecting the overall reaction rate and conversion. |
Reactivity and Reaction Mechanisms of 2,2 Dimethoxy 1 Phenylethanone
Photochemical Processes
The photochemical behavior of 2,2-Dimethoxy-1-phenylethanone is central to its function as a photoinitiator. Upon absorption of light, the molecule undergoes a series of reactions that lead to the formation of free radicals, which in turn initiate polymerization.
Photoinitiation Mechanisms
The primary photochemical process for this compound is a Norrish Type I cleavage. researchgate.netwikipedia.org This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgscispace.com
Upon excitation by UV light, this compound undergoes a Norrish Type I, or α-cleavage, reaction. researchgate.netwikipedia.orgscispace.com This process involves the breaking of the bond between the carbonyl group and the adjacent carbon atom, resulting in the formation of two radical fragments. wikipedia.org This cleavage can occur from either the excited singlet or triplet state of the molecule. wikipedia.org The efficiency of this process makes it a potent initiator for radical polymerization. core.ac.uk
The Norrish Type-I cleavage of this compound yields two primary radical species: the benzoyl radical and the α,α-dimethoxybenzyl radical. researchgate.netscribd.com This dissociation is a rapid and efficient process. scribd.com The formation of these distinct carbon-centered radicals is a key step in initiating polymerization. researchgate.net
Subsequent Radical Reactions and Pathways
Following their formation, the primary radicals engage in various subsequent reactions. The benzoyl radical is known to initiate polymerization by adding to the double bonds of monomers. researchgate.net In contrast, the α,α-dimethoxybenzyl radical can undergo further fragmentation. researchgate.netrsc.org This fragmentation can be either a thermal process or induced by the absorption of a second photon, leading to the formation of methyl benzoate (B1203000) and a highly reactive methyl radical. researchgate.net This methyl radical can also contribute to the initiation of polymerization. researchgate.net
Influence of Environmental Factors on Photoreactivity
The photoreactivity of this compound is sensitive to its environment.
Oxygen: The presence of oxygen can inhibit free radical polymerization. researchgate.net Oxygen can quench the excited triplet state of the photoinitiator and scavenge the initiating and propagating radicals, forming less reactive peroxyl radicals. researchgate.netcdnsciencepub.com This leads to an induction period before polymerization begins, as the dissolved oxygen must first be consumed. researchgate.net
Solvent Viscosity: The viscosity of the medium can affect the rate of polymerization. In less viscous systems, termination of radical chains is more likely to occur. As the viscosity increases with polymer formation, the termination pathway can shift. acs.org
Photoproduct Formation and Identification
The photolysis of this compound leads to the formation of several photoproducts. The consumption of the initiator during UV irradiation is accompanied by the appearance of light-absorbing photoproducts. researchgate.net These products can absorb light at similar wavelengths to the parent molecule, which can lead to a screening effect, reducing the light intensity available for initiating polymerization in deeper layers of a sample. researchgate.net
Table 1: Primary Radical Species from this compound Photolysis
| Radical Species | Chemical Structure | Role in Polymerization |
|---|---|---|
| Benzoyl Radical | C₆H₅CO• | Initiates polymerization by adding to monomer double bonds. researchgate.net |
| α,α-dimethoxybenzyl Radical | C₆H₅C(OCH₃)₂• | Can fragment to form methyl benzoate and a methyl radical. researchgate.net Does not typically initiate polymerization directly. researchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acrylate |
| Benzoyl radical |
| α,α-dimethoxybenzyl radical |
| Methyl benzoate |
| Methyl radical |
Thermal Reactions and Stability
The thermal stability of this compound is a critical aspect of its application, particularly in high-temperature polymerization processes. While generally stable under normal storage conditions, the compound can undergo decomposition at elevated temperatures, a process that is often linked to the generation of radical intermediates.
The photochemistry of this compound is characterized by its efficient generation of free radicals upon irradiation. rsc.orgwikipedia.org The primary photochemical event is a Norrish Type I cleavage of the bond between the carbonyl group and the α-carbon. This cleavage results in the formation of a benzoyl radical and a dimethoxybenzyl radical. rsc.orgresearchgate.netresearchgate.net
The reaction can be represented as: C₆H₅C(=O)C(OCH₃)₂C₆H₅ → C₆H₅C(=O)• + •C(OCH₃)₂C₆H₅
The subsequent fate of these radical intermediates is influenced by both thermal and photochemical processes. The dimethoxybenzyl radical, in particular, can undergo further fragmentation. These fragmentation pathways are highly dependent on factors such as light intensity and temperature. rsc.org The study of these radical reactions has been facilitated by techniques like CIDNP (Chemically Induced Dynamic Nuclear Polarization), ESR (Electron Spin Resonance) spectroscopy, and product analysis. rsc.orgresearchgate.net
The complex interplay of thermal and photochemical fragmentations of the radical intermediates has, in the past, led to misinterpretations of reaction mechanisms and kinetics. rsc.org Detailed studies have since provided a clearer understanding of the self-termination reactions, thermal fragmentations, and addition reactions of the dimethoxybenzyl, benzoyl, and related radicals. rsc.org
Acid- and Base-Catalyzed Reactions
The presence of both a ketone and a dimethoxyacetal functionality makes this compound susceptible to both acid and base catalysis.
The dimethoxyacetal group is prone to hydrolysis under acidic conditions, a reaction that is characteristic of acetals and ketals. researchgate.netthieme-connect.comthieme.de The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals involves the following steps:
Protonation: One of the methoxy (B1213986) groups is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺) in aqueous acidic solutions. chemguide.co.uklibretexts.org This converts the methoxy group into a good leaving group (methanol).
Elimination of Alcohol: The protonated intermediate eliminates a molecule of methanol (B129727) to form a resonance-stabilized carbocation (an oxocarbenium ion).
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to yield a hemiacetal and regenerate the acid catalyst.
Further Hydrolysis: The hemiacetal can then undergo further acid-catalyzed hydrolysis to the corresponding ketone.
Studies on the acid-catalyzed hydrolysis of related vinyl ethers have shown that the rate-determining step is the proton transfer from the catalyst to the substrate. cdnsciencepub.com A significant solvent isotope effect (kH+/kD+) is often observed, providing evidence for this rate-determining protonation. cdnsciencepub.com
Electrophilic and Nucleophilic Reactions Involving the Ketone Moiety
The ketone carbonyl group in this compound is a site for both electrophilic and nucleophilic attack. The presence of the α,α-dimethoxy groups can influence the reactivity of this carbonyl group.
Nucleophilic addition to the carbonyl carbon is a characteristic reaction of ketones. A variety of nucleophiles, including Grignard reagents and organolithium compounds, can add to the carbonyl group of α-ketoacetals to form the corresponding tertiary alcohols. nih.gov The general scheme for this reaction is the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.
The electrophilicity of the carbonyl carbon can be enhanced by the presence of electron-withdrawing groups. In the case of α,α-difluoro ketones, the increased electrophilicity of the carbonyl group leads to the formation of stable hydrates and hemiketals. While methoxy groups are not as strongly electron-withdrawing as fluorine atoms, they can still influence the reactivity of the adjacent carbonyl group.
The ketone moiety can also react with electrophiles, for instance, at the carbonyl oxygen or at the α-carbon via an enol or enolate intermediate.
Mechanistic Investigations through Kinetic Isotope Effects (KIE)
For example, in the reduction of substituted acetophenones using deuterated 2-propanol, significant kinetic isotope effects were observed (kH/kD = 1.6 to 2.0). researchgate.net This suggests that the transfer of hydrogen from the alcohol to the carbonyl group occurs in the rate-determining step, likely through a cyclic transition state. researchgate.net
Similarly, studies on the bromination of acetophenone-d₃ in alkaline media have been used to investigate the relationship between deuterium (B1214612) and tritium (B154650) isotope effects in proton transfer reactions. rsc.org Such studies can provide information on the symmetry of the transition state. rsc.org
Computational Chemistry and Theoretical Studies of 2,2 Dimethoxy 1 Phenylethanone Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive numerous molecular properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For 2,2-Dimethoxy-1-phenylethanone, DFT calculations would be instrumental in optimizing the molecular geometry and calculating key electronic and structural parameters.
While specific DFT studies focused solely on this compound are not prominently available, the methodology is routinely applied to similar aromatic ketones. Such calculations typically yield optimized geometric parameters, including bond lengths and angles. For instance, in a study of a different phenylethanone derivative, DFT calculations were used to determine these structural details, which were then compared with experimental X-ray diffraction data to validate the computational model. epstem.net
Key molecular parameters that would be determined for this compound using DFT include:
Optimized Molecular Geometry: The lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Atomic Charges: Distribution of electron density among the atoms, which helps in identifying electrophilic and nucleophilic sites.
The selection of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of DFT results. nih.govresearchgate.net
Interactive Data Table: Representative DFT-Calculated Parameters for Aromatic Ketones
This table presents typical parameters obtained from DFT calculations for aromatic ketones, illustrating the data that would be generated for this compound.
| Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -6.0 to -7.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 Debye | Measures molecular polarity |
| C=O Bond Length | ~1.21 - 1.23 Å | Characterizes the carbonyl group |
Understanding the mechanism of a chemical reaction requires mapping the energetic pathway from reactants to products. This is achieved by calculating the reaction energy profile, which plots the potential energy of the system against the reaction coordinate. Key points on this profile are the transition states (the energy maxima) and any intermediates (local energy minima). nih.gov
For this compound, this analysis would be particularly relevant for studying its reactions, such as photochemical cleavage or condensation reactions. DFT calculations are employed to locate the geometries of reactants, products, intermediates, and, most importantly, the transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate.
A computational study on the related compound 2-ethoxy-1-phenylethanone (B181822) illustrates this process. Using the M06-2X functional, researchers calculated the reaction pathway for a Norrish Type II reaction, identifying the transition states and intermediates involved. researchgate.net The energy barriers for each step were quantified, providing a detailed mechanistic picture of the hydrogen abstraction and subsequent cleavage steps. researchgate.net This type of analysis allows for the determination of the rate-determining step and provides insight into how substituents might influence the reaction pathway. researchgate.net
This compound belongs to the acetophenone (B1666503) family, known for its photochemical activity. Upon absorption of UV light, the molecule is promoted to an electronically excited state, from which it can undergo various reactions, such as α-cleavage (Norrish Type I reaction). Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for characterizing these excited states.
A study on the photochemistry of the closely related photoinitiator 2,2-dimethoxy-2-phenylacetophenone (B1663997) (also known as Irgacure 651) revealed that its behavior is governed by the fragmentation of the α,α-dimethoxybenzyl radical formed after the initial photocleavage. rsc.org
Computational studies on photoreactions typically involve:
Calculating Vertical Excitation Energies: Determining the energy required to promote the molecule to different excited states (e.g., S₁, T₁) from its ground state geometry.
Optimizing Excited-State Geometries: Finding the minimum energy structure of the molecule in the excited state, which is often different from the ground state geometry.
Mapping Potential Energy Surfaces: Calculating the energy of the excited state as a function of specific molecular coordinates, such as bond stretching, to identify reaction pathways and locate conical intersections (points where different electronic states have the same energy), which are crucial for radiationless deactivation back to the ground state. nih.gov
These calculations provide insights into the quantum yields of photoreactions and the lifetimes of excited states, explaining how the absorbed light energy is channeled into chemical transformations. escholarship.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve. bonvinlab.orgnih.gov
For this compound, MD simulations could provide insights into:
Conformational Dynamics: How the molecule flexes and what conformations are most populated at a given temperature. This is particularly relevant for the orientation of the phenyl ring and the methoxy (B1213986) groups.
Solvent Effects: How solvent molecules arrange around the solute and how they influence its structure and dynamics.
Behavior in Condensed Phases: Simulating the molecule in a liquid or solid state to understand properties like diffusion and local ordering.
MD simulations rely on a "force field," a set of parameters that defines the potential energy of the system as a function of atomic positions. rush.edu These simulations can span from picoseconds to microseconds, bridging the gap between the static picture from quantum chemistry and the macroscopic behavior of the material. nih.gov Although specific MD studies on this compound are not documented in the surveyed literature, the technique is a standard tool for exploring the dynamic nature of organic molecules in various environments. youtube.comdntb.gov.ua
Intermolecular Interaction Analysis
In the solid state, the properties of a molecular crystal are determined by how the individual molecules pack together, which is governed by intermolecular interactions.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping various properties onto this surface, one can gain a detailed understanding of the intermolecular contacts. A key tool is the 2D fingerprint plot, which summarizes all the intermolecular contacts in the crystal. While a Hirshfeld surface analysis for this compound has not been reported, studies on analogous phenylethanone derivatives provide clear examples of the insights this method offers.
For instance, the analysis of 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one revealed that the molecular packing is dominated by H···H, C···H/H···C, and Cl···H/H···Cl contacts. nih.gov The analysis also highlighted specific C—H···O interactions that lead to the formation of supramolecular helical chains in the crystal structure. nih.gov Red spots on the Hirshfeld surface mapped with the dnorm property indicate close intermolecular contacts, often corresponding to hydrogen bonds or other strong interactions. nih.gov
Interactive Data Table: Representative Hirshfeld Surface Contact Contributions for Phenylethanone Derivatives
This table shows typical percentage contributions of different intermolecular contacts to the total Hirshfeld surface area for related phenylethanone crystal structures, illustrating the type of quantitative data generated.
| Contact Type | Percentage Contribution | Type of Interaction |
| H···H | 40 - 50% | van der Waals / dispersion forces |
| C···H / H···C | 20 - 40% | van der Waals, C-H···π interactions |
| O···H / H···O | 8 - 16% | Hydrogen bonding, van der Waals |
| C···C | < 1 - 11% | π-π stacking interactions |
| Data derived from studies on related compounds like 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one) and 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one. nih.gov |
This analysis provides a quantitative fingerprint of the crystal packing environment, identifying the key interactions responsible for the stability of the crystal structure.
Non-Covalent Interaction (NCI) Plots
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and identify non-covalent interactions within and between molecules. chemtools.orgwikipedia.org These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial in determining the three-dimensional structure, stability, and function of chemical systems. nih.gov The NCI index is based on the electron density (ρ) and its first derivative, specifically the reduced density gradient (s). chemtools.orgnih.gov
The core principle of NCI analysis is that non-covalent interactions are found in regions of low electron density and a low reduced density gradient. nih.gov To distinguish between different types of non-covalent interactions, the analysis employs the second eigenvalue (λ₂) of the electron density Hessian matrix. The sign of λ₂ helps to differentiate between stabilizing, attractive interactions (λ₂ < 0) and destabilizing, repulsive interactions (λ₂ > 0). nih.gov
The results are typically visualized as three-dimensional isosurfaces, where the color of the surface indicates the nature of the interaction:
Blue surfaces represent strong, attractive interactions, such as hydrogen bonds.
Green surfaces indicate weaker attractive interactions, like van der Waals forces.
Red surfaces denote repulsive interactions, commonly known as steric clashes. chemtools.org
Interaction Energy Calculations
Interaction energy calculations are a fundamental component of computational chemistry, providing a quantitative measure of the forces that bind molecules together. The total interaction energy (ΔE_int) is typically calculated as the difference between the energy of a molecular complex (e.g., a dimer) and the sum of the energies of the individual, non-interacting molecules (monomers). researchgate.net
A comprehensive understanding of the nature of these interactions is achieved through Energy Decomposition Analysis (EDA). acs.orgrsc.orgnih.gov EDA partitions the total interaction energy into several physically meaningful components: researchgate.netrsc.org
Electrostatic (ΔE_elstat): This term represents the classical coulombic interaction between the unperturbed charge distributions of the monomers. It can be attractive or repulsive.
Pauli Repulsion (ΔE_Pauli): A destabilizing term that arises from the quantum mechanical effect of antisymmetry, preventing the collapse of electron clouds of interacting molecules. researchgate.net
Orbital Interaction/Polarization (ΔE_orb): This attractive term accounts for the stabilization that occurs from the mixing of occupied and virtual orbitals of the interacting fragments, which includes polarization and charge transfer effects. researchgate.netrsc.org
Dispersion (ΔE_disp): This is an attractive force resulting from the correlated fluctuations of electrons in the interacting molecules, a crucial component of van der Waals interactions. researchgate.netrsc.org
For a system involving this compound, interaction energy calculations could be employed to study its aggregation behavior. For instance, the stability of a dimer of this compound could be assessed by calculating the interaction energy. An EDA would further elucidate the primary forces driving the dimerization, whether it be dispersion forces (π-π stacking of the phenyl rings) or electrostatic interactions involving the polar carbonyl and methoxy groups. These calculations are vital for understanding the condensed-phase behavior and material properties of the compound.
Molecular Docking and Ligand-Receptor Interaction Studies (for derivatives/applications)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govfip.orgmdpi.comfip.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.govescholarship.org The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity.
While specific molecular docking studies on this compound are not prominent in the literature, research on its structural analogs provides valuable insights into potential applications. A notable example involves a series of 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives that were investigated as potential inhibitors of Focal Adhesion Kinase (FAK). nih.gov FAK is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and migration, making it an important therapeutic target. nih.govnih.gov
In one such study, a series of these 1-phenylethanone derivatives were synthesized and evaluated for their inhibitory activity against FAK and their cytotoxic effects on cancer cell lines. nih.gov Molecular docking simulations were performed to understand the probable binding mode of the most potent compounds within the FAK active site. nih.gov
The research identified compound 6i as a highly potent inhibitor. The key findings from the bioassays are summarized in the table below.
| Compound | Target | IC50 (nM) |
| 6i | FAK | 20 ± 1 |
| 6i | MCF-7 cell line | 140 ± 10 |
| 6i | A431 cell line | 10 ± 1 |
Table 1: Inhibitory concentrations of compound 6i. nih.gov
The docking simulation for compound 6i positioned it within the active site of FAK, allowing researchers to determine the probable binding model and identify key interactions responsible for its high affinity. nih.gov Such studies are crucial for structure-activity relationship (SAR) analysis and guide the rational design of more potent and selective kinase inhibitors. fip.org The 1-phenylethanone scaffold, as seen in these derivatives, serves as a valuable structural backbone for the development of new therapeutic agents. nih.gov
Synthetic Applications and Functional Roles of 2,2 Dimethoxy 1 Phenylethanone
Polymerization Chemistry
2,2-Dimethoxy-1-phenylethanone, commonly known by the acronym DMPA, is a widely utilized compound in the field of polymer chemistry, primarily functioning as a photoinitiator for radical polymerization.
Role as Radical Photoinitiator in UV-Curing Systems
DMPA is classified as a Type I photoinitiator, which means it undergoes unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals. This process is central to its application in UV-curing systems, which are used for the rapid curing of coatings, inks, and adhesives. When subjected to UV radiation, the DMPA molecule absorbs photons and subsequently undergoes α-cleavage (Norrish Type I reaction) to form a benzoyl radical and a dimethoxybenzyl radical. These resulting free radicals are the active species that initiate the polymerization of monomers and oligomers, typically acrylates and methacrylates, leading to the formation of a cross-linked polymer network.
The initiation process can be summarized by the following reaction:
C₆H₅C(O)C(OCH₃)₂C₆H₅ + hν → C₆H₅C(O)• + •C(OCH₃)₂C₆H₅
The generated benzoyl and dimethoxybenzyl radicals then react with monomer units to propagate the polymer chain, resulting in a rapid curing process.
Efficiency and Performance in Photopolymerization Processes
The efficiency of DMPA as a photoinitiator is a critical factor in its widespread use. Studies have demonstrated its high performance in various photopolymerization processes. For instance, in the photopolymerization of methacrylate (B99206) monomers for thick sections (greater than 2 mm), DMPA has been shown to be highly efficient. A fast reaction and high conversion rates can be achieved with concentrations as low as 0.25% by weight.
The performance of DMPA can be quantified by measuring the rate of polymerization and the final degree of monomer conversion. Research has shown that the polymerization rate increases with higher concentrations of DMPA. For example, in certain resin systems, increasing the DMPA concentration leads to a more rapid consumption of monomer double bonds, as monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR).
| DMPA Concentration (wt%) | Polymerization Rate (s⁻¹) | Final Conversion (%) |
|---|---|---|
| 0.1 | 0.05 | 75 |
| 0.25 | 0.12 | 85 |
| 0.5 | 0.20 | 88 |
Factors Influencing Polymerization Rate and Conversion in Material Formulations
Several factors can influence the rate of polymerization and the final monomer conversion when using DMPA in material formulations. These include:
Initiator Concentration: As mentioned, a higher concentration of DMPA generally leads to a higher rate of polymerization due to the generation of a greater number of initiating radicals. However, an excessively high concentration can lead to a decrease in the depth of cure due to increased light absorption at the surface.
Light Intensity: The intensity of the UV light source is directly proportional to the rate of radical generation and, consequently, the polymerization rate.
Monomer Composition: The type of monomer used in the formulation affects the polymerization kinetics. Different monomers have varying reactivities towards the initiating radicals.
Presence of Co-initiators: In some systems, co-initiators can be added to enhance the efficiency of the photoinitiation process.
Presence of Pigments and Additives: Pigments and other additives can absorb or scatter the UV light, which can compete with the photoinitiator for photons and thus reduce the polymerization rate.
| Factor | Effect on Polymerization Rate | Effect on Final Conversion |
|---|---|---|
| Increasing DMPA Concentration | Increase | Increase (up to a point) |
| Increasing Light Intensity | Increase | Increase |
| Addition of Pigments | Decrease | Decrease |
Advanced Synthetic Intermediates and Building Blocks
While primarily known as a photoinitiator, this compound also serves as a precursor in more advanced synthetic applications, particularly in the realm of materials science.
Synthesis of Heterocyclic Compounds
A comprehensive review of the scientific literature does not indicate that this compound is widely utilized as a direct building block for the synthesis of heterocyclic compounds. The primary application of this molecule remains in the field of radical polymerization.
Applications in Nanoparticle Synthesis
This compound has found application in the field of nanotechnology, not as a direct precursor for the synthesis of nanoparticles themselves, but as a starting material for the creation of surface-functionalized nanoparticles. For instance, a silane-functionalized initiator has been synthesized starting from 2,2-dimethoxy-2-phenylacetophenone (B1663997). This modified initiator can then be attached to the surface of silica (B1680970) nanoparticles.
The process involves chemically modifying the DMPA molecule to include a reactive group, such as a trialkoxysilane, which can then covalently bond to the hydroxyl groups on the surface of silica nanoparticles. Once the initiator is anchored to the nanoparticle surface, it can be used to initiate "grafting from" polymerization. Upon UV irradiation, the immobilized photoinitiator generates radicals on the nanoparticle surface, which then initiate the polymerization of monomers from the surface, resulting in polymer chains being covalently attached to the nanoparticle. This method is used to create a polymer shell on a nanoparticle core, leading to the formation of core-shell nanoparticles with tailored properties.
The photolysis of the grafted initiator generates a benzoyl-type radical that remains covalently coupled to the surface and a free dimethoxybenzyl radical. The surface-bound radical is then available to initiate the growth of polymer chains from the nanoparticle surface.
Precursor in Complex Organic Molecule Construction (e.g., natural product synthesis)
The utility of this compound, also known as phenylglyoxal (B86788) dimethyl acetal (B89532), as a precursor in the synthesis of complex organic molecules stems from its bifunctional nature. It possesses both a ketone and a protected aldehyde (in the form of a dimethyl acetal). This arrangement of functional groups, classified as an α-ketoacetal, allows for selective chemical transformations and makes it a valuable building block in synthetic organic chemistry. researchgate.net While specific, high-profile examples of this compound in the total synthesis of complex natural products are not extensively documented in premier literature, the reactivity of the α-ketoacetal moiety is well-established and its potential can be understood through the application of similar, related structures.
The α-ketoacetal functional group is a strategic asset in synthesis because it allows for the selective functionalization of a ketone in the presence of a masked, and therefore less reactive, aldehyde. researchgate.net This is crucial in multi-step syntheses where one carbonyl needs to be modified while another is preserved for a later step.
Research into the synthetic utility of α-ketoacetals has demonstrated their value. For instance, various α-ketoacetals can be prepared in high yields through the nucleophilic addition of Grignard or organolithium reagents to Weinreb amides derived from α,α-dimethoxyacetic acids. researchgate.net This methodology provides access to a wide range of α-ketoacetals that serve as versatile intermediates. A key demonstration of their value is in the synthesis of (±)-salbutamol, where an α-ketoacetal is a key intermediate, showcasing the successful application of this functional group in building biologically active molecules. researchgate.net
Furthermore, simpler related structures like glyoxal (B1671930) dimethyl acetal have been successfully employed as bifunctional building blocks in one-pot, three-component reactions to construct complex, symmetric imidazo-fused heterocycle dimers, which are of interest for their fluorescent properties. nih.gov This highlights the potential for this compound to participate in similar multicomponent reactions, rapidly building molecular complexity from a simple precursor.
The reactivity of the ketone in α-ketoacetals can be harnessed in various key reactions that are foundational to natural product synthesis, such as aldol (B89426) additions, Mannich reactions, and Grignard additions, while the acetal remains inert. nih.govbeilstein-journals.org
The table below summarizes potential synthetic transformations where this compound could serve as a precursor, based on the known reactivity of the α-ketoacetal functional group.
| Reaction Type | Reagent/Conditions | Resulting Transformation at the Ketone | Potential Application |
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Conversion of the ketone to a tertiary alcohol | Introduction of new carbon-carbon bonds |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Selective reduction of the ketone to a secondary alcohol | Formation of α-hydroxy acetals |
| Wittig Reaction | Phosphonium (B103445) ylides (Ph₃P=CHR) | Conversion of the ketone to an alkene | Carbon-carbon double bond formation |
| Aldol Addition | Aldehyde/Ketone, Acid/Base catalyst | Formation of a β-hydroxy ketone | Elaboration of the carbon skeleton |
| Mannich Reaction | Formaldehyde, Secondary Amine | Formation of a β-amino-ketone (Mannich base) | Introduction of nitrogen-containing functional groups |
Protecting Group Chemistry (Generalizing from related acetals)
In the context of protecting group chemistry, the dimethyl acetal moiety of this compound serves as a classic example of a protected carbonyl group. Acetals are one of the most common and effective strategies for temporarily masking the reactivity of aldehydes and ketones during a multi-step synthesis. total-synthesis.comchemistrysteps.compressbooks.pub
The fundamental principle of using an acetal as a protecting group lies in its stability under specific reaction conditions. Acetals are notably stable and unreactive in neutral to strongly basic or nucleophilic environments. libretexts.orgkhanacademy.org This inertness allows chemists to perform reactions on other parts of a molecule, such as ester reduction with powerful nucleophilic reagents like lithium aluminum hydride (LiAlH₄) or additions of Grignard reagents, without affecting the protected carbonyl. chemistrysteps.comlibretexts.org
The acetal in this compound effectively masks an aldehyde functional group. This protection is crucial in scenarios where the reactivity of an aldehyde would interfere with a desired chemical transformation elsewhere in the molecule. chemistrysteps.com For example, if a molecule contained both an ester and an aldehyde, direct reduction with LiAlH₄ would reduce both functional groups. However, by selectively protecting the aldehyde as an acetal, the ester can be reduced to an alcohol, after which the aldehyde can be regenerated. chemistrysteps.com
The formation of acetals is a reversible process, which is a critical requirement for any protecting group. chemistrysteps.com They are typically installed by treating the carbonyl compound with an alcohol (in this case, methanol) in the presence of an acid catalyst. acs.org The removal, or "deprotection," of the acetal is readily achieved by hydrolysis using aqueous acid, which restores the original carbonyl group. libretexts.org
The table below outlines the general stability of acetal protecting groups, which is directly applicable to the dimethyl acetal in this compound, under various common reaction conditions.
| Reagent/Condition Class | Specific Examples | Stability of Acetal Group | Rationale |
| Strong Bases | NaOH, KOH, NaH | Stable | Acetals lack acidic protons and are not susceptible to base-catalyzed hydrolysis. |
| Nucleophiles | Organometallics (RMgX, RLi), Hydrides (LiAlH₄, NaBH₄) | Stable | The acetal carbon is not electrophilic and does not react with nucleophiles. total-synthesis.comlibretexts.org |
| Oxidizing Agents | CrO₃, KMnO₄, O₃ | Generally Stable | The acetal group is resistant to many common oxidizing agents. |
| Reducing Agents (Catalytic Hydrogenation) | H₂, Pd/C | Stable | Acetals are generally stable to catalytic hydrogenation unless other reducible groups are present. |
| Aqueous Acid | H₃O⁺, aq. HCl, aq. H₂SO₄ | Unstable (Cleaved) | The acetal is readily hydrolyzed back to the carbonyl and alcohol in the presence of acid. libretexts.org |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 2,2-Dimethoxy-1-phenylethanone often involves reagents and conditions that are misaligned with modern principles of green chemistry. For instance, a common industrial process involves the reaction of benzil (B1666583) with dimethyl sulfate (B86663), a potent and toxic methylating agent. google.com Future research is critically focused on developing synthetic pathways that are more environmentally benign, safer, and economically viable.
| Aspect | Traditional Synthetic Route | Future Sustainable Route |
|---|---|---|
| Starting Materials | Petrochemical-derived (e.g., Benzil) | Bio-based feedstocks |
| Reagents | Toxic methylating agents (e.g., Dimethyl Sulfate) google.com | Green methylating agents (e.g., Dimethyl Carbonate) whiterose.ac.uk |
| Solvents | Volatile organic compounds (e.g., Xylene) google.com | Benign or recyclable solvents |
| Key Metrics | Lower atom economy, high Process Mass Intensity (PMI) | High atom economy, low PMI |
Advanced Mechanistic Elucidation of Reactivity Profiles
Upon UV irradiation, this compound undergoes a Norrish Type I cleavage, generating a benzoyl radical and an α,α-dimethoxybenzyl radical. rsc.org While this primary photochemical event is well-established, the subsequent fragmentation and reaction pathways of these radicals are complex and can be influenced by factors such as light intensity and the surrounding chemical environment. rsc.org A complete understanding of these secondary reactions is crucial for optimizing polymerization processes and controlling material properties.
Future research will increasingly rely on advanced spectroscopic techniques to probe these ultrafast events. Laser flash photolysis (LFP), with nanosecond and even femtosecond time resolution, allows for the direct observation and characterization of transient species like excited states and free radicals. unimelb.edu.audaneshyari.comcopernicus.org These techniques can provide precise kinetic data on radical formation, decay, and reactions with monomers or oxygen. rsc.orgyoutube.com By elucidating the lifetimes of excited states and the quantum yields of radical generation under various conditions, a more comprehensive kinetic model of the photoinitiation process can be constructed. This deeper mechanistic insight will enable more precise control over photopolymerization, leading to materials with improved and more predictable properties.
| Photochemical Event | Description | Advanced Investigative Technique |
|---|---|---|
| Light Absorption & Excitation | Molecule absorbs UV photon and is promoted to an excited singlet state, followed by intersystem crossing to a triplet state. | Femtosecond Transient Absorption Spectroscopy |
| α-Cleavage (Norrish Type I) | The excited triplet state undergoes homolytic cleavage of the C-C bond to form primary radicals. rsc.org | Picosecond/Nanosecond Laser Flash Photolysis (LFP) unimelb.edu.au |
| Radical Fragmentation/Reaction | The primary radicals initiate polymerization or undergo secondary reactions (e.g., fragmentation of the dimethoxybenzyl radical). rsc.org | Time-Resolved ESR Spectroscopy, LFP Kinetic Analysis |
Exploration of New Application Domains in Advanced Materials
While widely used in conventional UV curing for coatings and inks, the unique properties of this compound make it a candidate for several emerging high-technology fields. google.com Research is actively exploring its use in advanced manufacturing and biomedical applications where precision and material performance are paramount.
One of the most promising areas is high-resolution 3D printing (additive manufacturing). chemistryviews.org In techniques like stereolithography (SLA) and two-photon polymerization (2PP), this photoinitiator can enable the rapid, light-induced fabrication of complex three-dimensional structures with micrometer-scale features. youtube.com Its efficiency is crucial for achieving the fast curing speeds and high resolution required for applications in microfluidics, micro-optics, and custom medical devices. nih.govnih.gov
In the biomedical field, this compound is being used to create hydrogels for tissue engineering and 3D bioprinting. nih.govnih.gov Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix of biological tissues. cityu.edu.hk By incorporating this photoinitiator into a solution of functionalized biopolymers, such as methacrylated gelatin (GelMA) or hyaluronic acid, researchers can use light to rapidly crosslink the solution into a stable, cell-laden hydrogel scaffold. nih.govaccscience.com This technology opens the door to creating patient-specific tissue constructs and advanced platforms for drug testing. mdpi.com
| Application Domain | Specific Technology | Role of this compound | Resulting Advanced Material |
|---|---|---|---|
| Additive Manufacturing | Stereolithography (SLA), Two-Photon Polymerization (2PP) youtube.com | Efficiently initiates polymerization upon light exposure for precise, layer-by-layer fabrication. | High-resolution micro-structured components, flexible microfluidic devices. nih.gov |
| Tissue Engineering | 3D Bioprinting, Photopatterning nih.gov | Crosslinks biocompatible polymer "bio-inks" to form stable hydrogel scaffolds. nih.gov | Cell-laden hydrogels, engineered tissue constructs, platforms for drug screening. cityu.edu.hkmdpi.com |
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for advancing the understanding and application of this compound. researchgate.net Future research will increasingly leverage this integrated approach to predict and explain the compound's behavior at a molecular level.
Computational chemistry, particularly using Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure, excited-state properties, and the potential energy surfaces of its photochemical reactions. escholarship.orgresearchgate.net These methods can be used to calculate the energies of the singlet and triplet states, model the bond cleavage process, and predict the stability and reactivity of the resulting benzoyl and dimethoxybenzyl radicals. nih.govnih.gov For instance, DFT calculations can help elucidate the thermodynamics and kinetics of subsequent reactions, such as hydrogen abstraction by the benzoyl radical from monomers or solvents. nih.gov
When combined with experimental data from techniques like laser flash photolysis, these computational models can be refined and validated. researchgate.net This integrated strategy accelerates the design of new photoinitiator systems with tailored properties, such as absorption wavelengths shifted towards the visible spectrum for safer, LED-based curing applications. mdpi.com It also provides a robust framework for understanding how subtle changes in molecular structure affect photochemical efficiency, guiding the rational design of next-generation materials. amanote.com
| Research Question | Experimental Approach | Computational Approach | Synergistic Outcome |
|---|---|---|---|
| Excited State Dynamics | Pump-probe spectroscopy (e.g., LFP) to measure lifetimes and transient spectra. researchgate.net | Time-Dependent DFT (TD-DFT) to calculate excited state energies and potential energy surfaces. | Validated model of the photo-excitation and cleavage process. |
| Radical Reactivity | Kinetic studies of polymerization and radical trapping experiments. | DFT calculations of reaction barriers for radical addition and abstraction. nih.govnih.gov | Predictive understanding of initiation efficiency and side reactions. |
| Solvent Effects | Spectroscopic and kinetic measurements in various solvents. | Implicit/explicit solvent models to simulate environmental influence on reaction pathways. | Rational solvent selection for optimizing polymerization processes. |
Q & A
Basic: What are the recommended safety protocols for handling 2,2-dimethoxy-1-phenylethanone in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust or vapors .
- Ventilation : Ensure adequate airflow or local exhaust ventilation during synthesis or purification steps to minimize exposure .
- Storage : Store in a tightly sealed container away from ignition sources and oxidizing agents. Label clearly with hazard warnings .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid direct contact during cleanup .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
- Friedel-Crafts Acylation : React phenyldimethyl ether with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .
- Methoxy Protection : Protect hydroxyl groups in precursors (e.g., 2-hydroxyacetophenone) using dimethyl sulfate under basic conditions, followed by purification via column chromatography .
Basic: How can purity and structural integrity of this compound be verified?
Answer:
- GC-MS : Confirm molecular ion peaks at m/z 194 (C₁₁H₁₄O₃) and fragmentation patterns consistent with methoxy and acetyl groups .
- ¹H NMR : Look for singlet δ 3.8 ppm (two methoxy groups) and aromatic proton signals between δ 7.2–7.5 ppm (phenyl ring) .
- Melting Point : Compare experimental values (e.g., 45–47°C) with literature data to assess crystallinity and purity .
Advanced: How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?
Answer:
- Cross-Validation : Compare IR and NMR spectra with NIST reference data (e.g., carbonyl stretches ~1700 cm⁻¹ in IR, methoxy proton integrals in ¹H NMR) .
- Crystallographic Analysis : For ambiguous structures, perform X-ray diffraction (as in related compounds like 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone) to confirm bond connectivity .
- Isotopic Labeling : Use deuterated solvents or ¹³C-enriched reagents to distinguish overlapping signals in complex mixtures .
Advanced: What strategies optimize reaction yields in the synthesis of this compound derivatives?
Answer:
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved selectivity in Friedel-Crafts reactions. Optimize molar ratios via DoE (Design of Experiments) .
- Solvent Effects : Use polar aprotic solvents (e.g., dichloromethane) to enhance electrophilic acylation efficiency. Avoid protic solvents that deactivate catalysts .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 15–20% using controlled microwave heating (e.g., 80°C, 30 min) .
Advanced: How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound?
Answer:
- Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in nucleophilic aromatic substitution, as seen in derivatives like 2-chloro-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone. Use Hammett σ constants to predict reaction rates .
- Steric Effects : Bulky substituents at the ortho position reduce reaction rates in coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) can guide substituent placement .
Advanced: What analytical methods are suitable for detecting trace impurities in this compound?
Answer:
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) to separate impurities. Detect at λ = 254 nm .
- LC-MS/MS : Identify low-abundance byproducts (e.g., chlorinated derivatives) via high-resolution mass spectrometry (HRMS) with electrospray ionization .
- Karl Fischer Titration : Quantify residual moisture (critical for stability studies) with a detection limit of 0.01% w/w .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
